1-(2-Bromo-5-methoxyphenyl)ethan-1-amine
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Overview
Description
1-(2-Bromo-5-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12BrNO. It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety.
Preparation Methods
The synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-methoxyphenylacetic acid, followed by the conversion of the resulting bromo compound to the corresponding amine through reductive amination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-(2-Bromo-5-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions: Typical reagents include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-5-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 1-(2-Bromo-5-methoxyphenyl)ethan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, leading to various biological effects. Studies suggest that it may act as an agonist or antagonist of certain receptors, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
1-(2-Bromo-5-methoxyphenyl)ethan-1-amine can be compared with similar compounds such as:
2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride: Similar structure but with a hydrochloride salt form.
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: A derivative with a different substitution pattern on the phenyl ring.
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: A ketone derivative with a similar bromine and methoxy substitution.
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6H,11H2,1-2H3 |
InChI Key |
HJOPCDKLJNZKIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)Br)N |
Origin of Product |
United States |
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